5-amino-1-methyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-amino-1-methyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AMPP and has a molecular formula of C12H14N4O.
Mechanism of Action
The mechanism of action of AMPP is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. It has also been reported to affect the expression of certain genes involved in inflammation and cancer.
Biochemical and Physiological Effects
AMPP has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. AMPP has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AMPP in lab experiments is its high potency and selectivity towards certain enzymes and proteins. This makes it a valuable tool for studying various cellular processes. However, one of the limitations of using AMPP is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of AMPP. One of the areas of interest is its potential applications in the treatment of cancer and inflammation. Further research is needed to elucidate the exact mechanism of action of AMPP and to identify its molecular targets. Additionally, the development of more efficient synthesis methods for AMPP could lead to its wider use in various fields of research.
Synthesis Methods
The synthesis of AMPP involves the reaction of 3-methylbenzoyl chloride with 5-amino-1-methyl-1H-pyrazole-3-carboxamide in the presence of a base catalyst. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization to obtain pure AMPP.
Scientific Research Applications
AMPP has been widely studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities. AMPP has also been found to inhibit the growth of certain bacteria and fungi.
properties
IUPAC Name |
5-amino-1-methyl-N-(3-methylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-4-3-5-9(6-8)14-12(17)10-7-11(13)16(2)15-10/h3-7H,13H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNIRNYXDADXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NN(C(=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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